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molecular formula C9H11NO2 B2941048 3-(4-Aminophenyl)oxetan-3-ol CAS No. 1111735-05-7

3-(4-Aminophenyl)oxetan-3-ol

Cat. No. B2941048
M. Wt: 165.192
InChI Key: CFEJRBVCKOCSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946204B2

Procedure details

To a stirred solution of 3-(4-(dibenzylamino)phenyl)oxetan-3-ol (1.5 g, 5.217 mmol, 1.0 eq) in THF (50 mL) and EtOH (50 mL) was added 10% Pd/C (300 mg) and the mixture was stirred in hydrogen atmosphere at 40 psi H2 for 5 h. The mixture was passed through celite, the filtrate concentrated under reduced pressure to get 3-(4-aminophenyl)oxetan-3-ol (1.1 g, 77%; TLC system: EtOAc/PE (7:3), Rf: 0.55).
Name
3-(4-(dibenzylamino)phenyl)oxetan-3-ol
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8](CC1C=CC=CC=1)[C:9]1[CH:14]=[CH:13][C:12]([C:15]2([OH:19])[CH2:18][O:17][CH2:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>C1COCC1.CCO.[H][H].[Pd]>[NH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2([OH:19])[CH2:16][O:17][CH2:18]2)=[CH:13][CH:14]=1

Inputs

Step One
Name
3-(4-(dibenzylamino)phenyl)oxetan-3-ol
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C1=CC=C(C=C1)C1(COC1)O)CC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1(COC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 127.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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